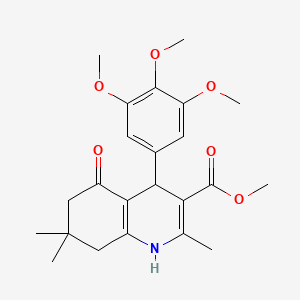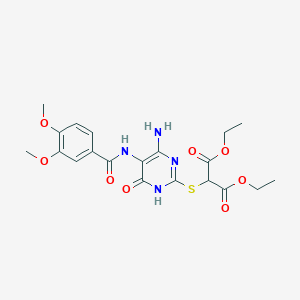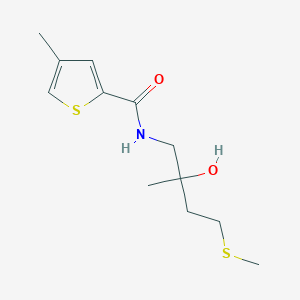
N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CTZ belongs to the class of triazole compounds and has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
Research has explored the synthesis of various triazole derivatives through organocatalytic cycloaddition, demonstrating the versatility of triazole compounds in organic synthesis. For instance, Seus et al. (2012) reported the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates using an organocatalytic approach, highlighting the protocol's efficiency and potential for producing high-functionalized 1,2,3-triazoles under mild conditions (Seus et al., 2012).
Coordination Chemistry and Material Science
In the field of coordination chemistry and material science, the incorporation of triazole rings into ligands has been used to synthesize coordination polymers with interesting properties. Suh et al. (2006) assembled a two-dimensional coordination polymer demonstrating dynamic molecular motions in response to guest removal. This work highlights the potential of triazole-containing compounds in the development of materials with unique structural dynamics (Suh et al., 2006).
Catalysis
Nickel complexes with triazole ligands have shown promise as catalysts in ethylene oligomerization, indicating the utility of triazole derivatives in catalysis. Schweinfurth et al. (2012) synthesized nickel complexes with "click"-derived pyridyl-triazole ligands, showing moderate activity in ethylene oligomerization with good selectivity towards C4 oligomers (Schweinfurth et al., 2012).
Propiedades
IUPAC Name |
N-cyclohexyl-1-(4-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-13-8-10-15(11-9-13)21-12-16(19-20-21)17(22)18-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONFVADWVJJDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2615317.png)

![Methyl 3-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2615322.png)


![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2615329.png)





